molecular formula C22H33NO B1258473 N-Acetylretinylamine CAS No. 43219-29-0

N-Acetylretinylamine

Cat. No.: B1258473
CAS No.: 43219-29-0
M. Wt: 327.5 g/mol
InChI Key: OUTQBMOPYRYXQE-QHLGVNSISA-N
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Description

N-Acetylretinylamine (hypothetical structure inferred from nomenclature) is a retinoid derivative hypothesized to involve the acetylation of the primary amine group in retinylamine (a vitamin A analog). Retinoids are critical for cellular differentiation, vision, and immune function. Acetylation of amines, as seen in compounds like N-Acetyltyramine and acetanilide, often enhances metabolic stability or modulates bioavailability .

Properties

CAS No.

43219-29-0

Molecular Formula

C22H33NO

Molecular Weight

327.5 g/mol

IUPAC Name

N-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl]acetamide

InChI

InChI=1S/C22H33NO/c1-17(9-7-10-18(2)14-16-23-20(4)24)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3,(H,23,24)/b10-7+,13-12+,17-9+,18-14+

InChI Key

OUTQBMOPYRYXQE-QHLGVNSISA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCNC(=O)C)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CNC(=O)C)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCNC(=O)C)C)C

Other CAS No.

43219-29-0

Synonyms

N-acetylretinylamine

Origin of Product

United States

Comparison with Similar Compounds

N-Acetyltyramine

  • Structure: N-[2-(4-Hydroxyphenyl)ethyl]acetamide (C₁₀H₁₃NO₂) .
  • Role : Derived from tyramine, it is involved in neurotransmitter regulation and oxidative stress responses.
  • Key Differences: Unlike retinylamine derivatives, N-Acetyltyramine lacks a retinoid backbone, limiting its interaction with retinoic acid receptors.

Acetanilide (N-Acetylarylamine)

  • Structure: N-Phenylacetamide (C₈H₉NO) .
  • Role : Historically used as an analgesic and antipyretic.
  • Metabolism: Hepatic microsomal enzymes convert acetanilide to N-acetyl-p-aminophenol (acetaminophen), with strain-dependent metabolic efficiency noted in rabbits .

N-Acetylcysteine Derivatives

  • Structure : Variants include Fmoc-protected cysteine and benzoylated analogs (e.g., compounds 2a–e, 3a–e) .
  • Role : Primarily antioxidants or peptide synthesis intermediates.
  • Synthesis: Uses reagents like EDCI, HOBt, and DIEA for amide bond formation , contrasting with retinoid-specific pathways.

Data Table: Comparative Analysis

Parameter This compound (Hypothetical) N-Acetyltyramine Acetanilide N-Acetylcysteine Derivatives
Molecular Formula C₂₂H₃₃NO₂ (estimated) C₁₀H₁₃NO₂ C₈H₉NO Variable (e.g., C₁₅H₁₈N₂O₃S)
Molecular Weight ~350 g/mol 179.21 g/mol 135.17 g/mol 250–400 g/mol
Biological Role Retinoid signaling, cell differentiation Neurotransmitter modulation Analgesic (historical) Antioxidant, peptide synthesis
Metabolic Stability High (acetylated amine resists hydrolysis) Moderate Low (rapid conversion to acetaminophen) High (stable thiol protection)
Toxicity Not reported Low High (methemoglobinemia) Low (unless modified with toxic groups)

Research Findings and Limitations

  • Synthetic Pathways : this compound would likely require retinylamine as a precursor, followed by acetylation via reagents like acetic anhydride or enzymatic N-acetyltransferases (similar to arylamine N-acetyltransferase in ). Current methods for N-acetylated amines use EDCI/HOBt coupling or direct acylation .
  • Metabolic Contrasts: Acetanilide’s hepatic metabolism differs starkly from retinoids, which are processed via cytochrome P450 enzymes and retinal dehydrogenases .

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